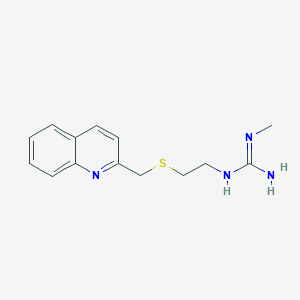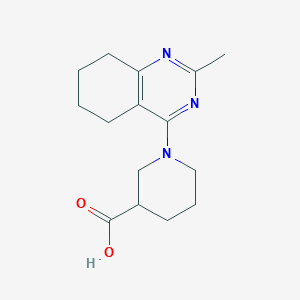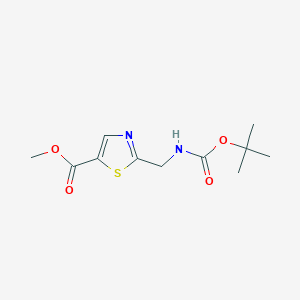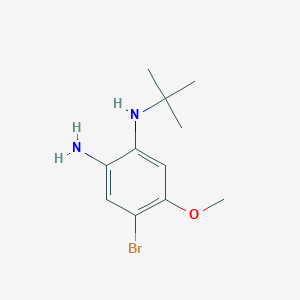
(4-Chloro-3-nitrobenzoyl)sulfamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-nitrobenzoyl)sulfamic acid is an organic compound that features both chloro and nitro substituents on a benzoyl sulfamic acid framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrobenzoyl)sulfamic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with sulfamic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the sulfamic acid derivative. Common dehydrating agents include thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
(4-Chloro-3-nitrobenzoyl)sulfamic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Acylation Reactions: The benzoyl group can undergo acylation reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Acylation: Reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoyl Compounds: Substitution reactions yield various substituted benzoyl compounds depending on the nucleophile used.
科学研究应用
(4-Chloro-3-nitrobenzoyl)sulfamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Chloro-3-nitrobenzoyl)sulfamic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, modifying the activity of the compound. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 4-Chloro-3-nitrobenzoyl chloride
- 4-Chloro-3-nitrobenzaldehyde
Uniqueness
(4-Chloro-3-nitrobenzoyl)sulfamic acid is unique due to the presence of both sulfamic acid and benzoyl functional groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of chloro and nitro substituents further enhances its versatility in chemical synthesis and potential biological activity.
属性
分子式 |
C7H5ClN2O6S |
|---|---|
分子量 |
280.64 g/mol |
IUPAC 名称 |
(4-chloro-3-nitrobenzoyl)sulfamic acid |
InChI |
InChI=1S/C7H5ClN2O6S/c8-5-2-1-4(3-6(5)10(12)13)7(11)9-17(14,15)16/h1-3H,(H,9,11)(H,14,15,16) |
InChI 键 |
WBDUCBNYZKCTBV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)NS(=O)(=O)O)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


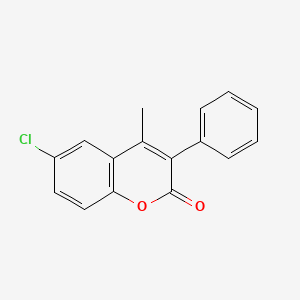

![5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11847708.png)


